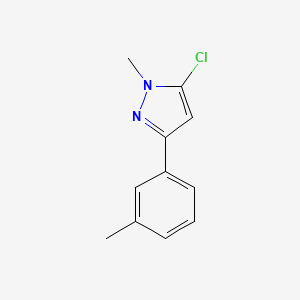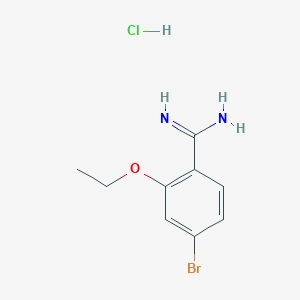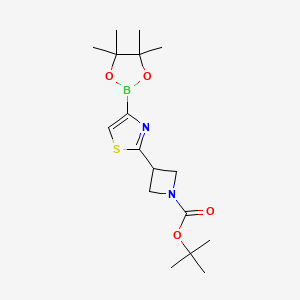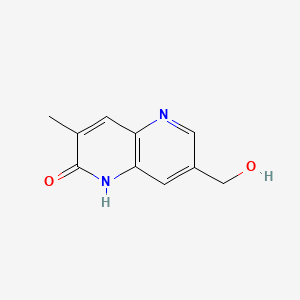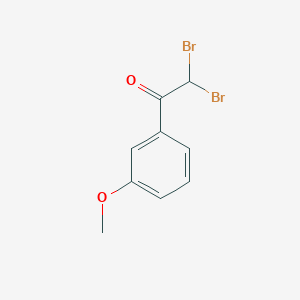
2,2-Dibromo-1-(3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-(3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O2 It is a brominated derivative of acetophenone, featuring two bromine atoms and a methoxy group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(3-methoxyphenyl)ethanone can be synthesized through the bromination of 1-(3-methoxyphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the alpha position of the carbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and other reagents to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-(3-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form 1-(3-methoxyphenyl)ethanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium thiolate or primary amines in the presence of a base.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of thioethers or amines.
Reduction: Formation of 1-(3-methoxyphenyl)ethanone.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-(3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-1-(3-methoxyphenyl)ethanone involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atoms make the compound highly reactive, allowing it to participate in substitution and reduction reactions. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3-methoxyphenyl)ethanone
Uniqueness
2,2-Dibromo-1-(3-methoxyphenyl)ethanone is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C9H8Br2O2 |
|---|---|
Peso molecular |
307.97 g/mol |
Nombre IUPAC |
2,2-dibromo-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2O2/c1-13-7-4-2-3-6(5-7)8(12)9(10)11/h2-5,9H,1H3 |
Clave InChI |
ZJVSEQDOKDSHPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


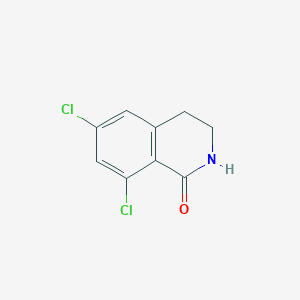

![2-[1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]-4-piperidyl]acetaldehyde](/img/structure/B13696918.png)

![20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide](/img/structure/B13696927.png)

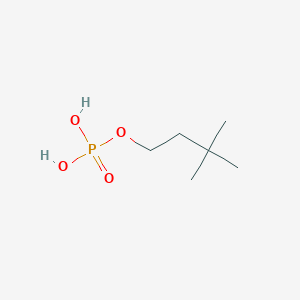
![3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13696955.png)
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)

